molecular formula C10H6FNOS B1520586 2-(4-Fluorophenyl)thiazole-5-carbaldehyde CAS No. 914348-80-4

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1520586
CAS No.: 914348-80-4
M. Wt: 207.23 g/mol
InChI Key: FPMAURQPBMLMSS-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a fluorophenyl group and a carbaldehyde group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-(4-Fluorophenyl)thiazole-5-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. Research shows that these compounds exhibit significant antimicrobial activities. For example, Abdel-Wahab et al. (2012) demonstrated the synthesis of new thiazole and pyrazoline heterocycles with antimicrobial properties (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Role in Material Chemistry

In the field of material chemistry, derivatives of this compound have been explored for their physicochemical properties. Tokárová & Biathová (2018) synthesized bis(5,4-d)thiazoles with thiophene core and analyzed their UV-Vis and fluorescence properties, highlighting the importance in material chemistry (Tokárová & Biathová, 2018).

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structure have been extensively studied. For instance, Banu et al. (2010) described the crystal and molecular structure of a related compound, providing insight into the molecular interactions and stability (Banu, Lamani, Khazi, & Begum, 2010).

Sensor Development for Fluoride Anion

Research by Tayade & Sekar (2017) explored the use of a novel thiazole-based carbaldehyde for the detection of fluoride anions. Their study revealed fluorescence enhancement in the presence of fluoride due to intramolecular charge transfer mechanisms, indicating its potential as a sensor (Tayade & Sekar, 2017).

Antioxidant Activity

The antioxidant potential of derivatives of this compound has been investigated. El Nezhawy et al. (2009) found that several compounds synthesized from 4-fluorobenzaldehyde showed promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

Potential in Drug Discovery

In drug discovery, compounds synthesized using this compound have shown potential in various therapeutic areas. For example, Thangarasu, Manikandan, & Thamaraiselvi (2019) synthesized novel pyrazole derivatives for evaluation in anti-breast cancer and anti-inflammatory applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Mechanism of Action

The mechanism of action for “2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is not specified in the available resources. Thiazole derivatives can have diverse biological activities, potentially affecting various biochemical pathways and enzymes .

Safety and Hazards

Specific safety and hazard information for “2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is not provided in the available resources. It’s recommended to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMAURQPBMLMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole-5-carbaldehyde (5.0 g, 26.04 mmol) in toluene (150 mL) and ethanol (75 mL) was added (4-fluorophenyl)boronic acid (7.29 g, 52.08 mmol), 2M sodium carbonate solution (73.58 mL), Pd(PPh3)4 (1.5 g, 1.3 mmol) under argon atmosphere. The resulting mixture was heated at 85° C. for 6 h. The reaction mixture was concentrated under reduced pressure, the residue was diluted with water (150 mL), and extracted with ethyl acetate (5×500 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressures to obtain crude product. The crude product was purified by Combiflash® chromatography (Mobile phase: 10% ethyl acetate in hexane) to give 2-(4-fluorophenyl)thiazole-5-carbaldehyde as off-white solid (200 mg, 88% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.06 (s, 1H), 8.74 (s, 1H), 8.14-8.11 (m, 2H), 7.39 (t, 2H); LC-MS m/z calculated for [M+H]+ 208.02. found 207.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
73.58 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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